molecular formula C17H19FN2O7S B585065 ent-Pazufloxacin-d4 Mesylate CAS No. 1346602-24-1

ent-Pazufloxacin-d4 Mesylate

Cat. No.: B585065
CAS No.: 1346602-24-1
M. Wt: 418.429
InChI Key: UDHGFPATQWQARM-CEGXQLDXSA-N
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Preparation Methods

The preparation of ent-Pazufloxacin-d4 Mesylate involves the reaction of Pazufloxacin with methane-sulfonic acid in the presence of a solvent such as acetone. The reaction system is subjected to heating and reflux, followed by cooling and crystallization to obtain the mesylate salt . This method ensures the production of a stable compound suitable for further applications. Industrial production methods typically involve aseptic filling and freeze-drying to obtain the powder form of the compound .

Chemical Reactions Analysis

ent-Pazufloxacin-d4 Mesylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ent-Pazufloxacin-d4 Mesylate has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of ent-Pazufloxacin-d4 Mesylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes play essential roles in DNA replication, transcription, and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth .

Comparison with Similar Compounds

ent-Pazufloxacin-d4 Mesylate is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantitative analysis. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic properties.

Properties

CAS No.

1346602-24-1

Molecular Formula

C17H19FN2O7S

Molecular Weight

418.429

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2;

InChI Key

UDHGFPATQWQARM-CEGXQLDXSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O

Synonyms

(3R)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate;  (R)-Pazufloxacin-d4 Mesylate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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